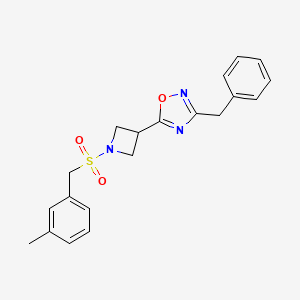

3-Benzyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-benzyl-5-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-15-6-5-9-17(10-15)14-27(24,25)23-12-18(13-23)20-21-19(22-26-20)11-16-7-3-2-4-8-16/h2-10,18H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZHNZJSBWXNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Benzyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound that incorporates both an oxadiazole ring and an azetidine moiety, which are known for their diverse biological activities. The oxadiazole ring is particularly noted for its antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

The biological activity of this compound is attributed to the following mechanisms:

- Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial properties. They act by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways involved in bacterial growth .

- Anti-inflammatory Effects : The oxadiazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Anticancer Properties : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results are summarized in Table 1.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | Reference |

|---|---|---|---|

| This compound | 8 | 16 | |

| Control (Ampicillin) | 0.5 | 1 | |

| Other Oxadiazole Derivative A | 4 | 8 |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using a COX inhibition assay. The findings are presented in Table 2.

| Compound | COX-2 Inhibition (%) at 10 µM | Reference |

|---|---|---|

| This compound | 65 | |

| Indomethacin (Control) | 85 | |

| Other Oxadiazole Derivative B | 50 |

Case Study 1: Antimicrobial Efficacy

A recent study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent. The study concluded that modifications to the azetidine and oxadiazole components could enhance efficacy further.

Case Study 2: Anti-inflammatory Assessment

In a model of induced inflammation in murine subjects, treatment with the compound resulted in a marked reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2.1. Substituent Variations at Position 3

- 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (): Replacing benzyl with 2-methoxyphenyl introduces an electron-donating methoxy group. This modification may alter electronic density, affecting binding to polar targets or redox-sensitive pathways .

2.2. Modifications at Position 5

- Target Compound : The sulfonylated azetidine provides a rigid, polar group that may enhance solubility and metabolic stability compared to simpler alkyl chains.

- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (): Replacing the azetidine-sulfonyl group with a benzotriazole-methyl moiety introduces a planar, aromatic system. Benzotriazole’s hydrogen-bonding capacity and electron-deficient nature could favor interactions with viral proteases or pain receptors, as seen in analogs with analgesic and antipicornaviral activity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Strategies : The target compound’s synthesis likely parallels methods for oxadiazole derivatives, such as cyclocondensation () or nucleophilic substitution (). The sulfonylation step may require optimized conditions to preserve azetidine integrity .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., sulfonyl) at position 5 may enhance metabolic stability.

- Bulky substituents (e.g., 3-methylbenzyl) could improve target specificity by reducing off-target interactions.

- Unresolved Questions: Biological data for the target compound are absent in the provided evidence.

Q & A

Q. What are the established synthetic routes for 3-Benzyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with aldehydes or activated carboxylic acid derivatives. For example, amidoximes react with aldehydes to form oxadiazolines, which are oxidized to 1,2,4-oxadiazoles using stoichiometric oxidizing agents like MnO2 or DDQ .

- Step 2: Introduction of the azetidine-sulfonyl moiety. Sulfonylation of azetidine intermediates (e.g., 3-azetidinemethanol) with 3-methylbenzylsulfonyl chloride under basic conditions (e.g., K2CO3 in acetonitrile) is a common strategy .

- Optimization: Yields can be improved by controlling reaction temperature (50–80°C), solvent polarity (DME or acetonitrile), and stoichiometric ratios. Catalytic methods, such as Ir-catalyzed amination, have shown efficacy in similar systems for regioselective functionalization .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

Methodological Answer:

- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonds). For example, weak C–H⋯N hydrogen bonds stabilize crystal packing, as seen in analogous oxadiazole derivatives .

- Spectroscopy:

- <sup>1</sup>H/<sup>13</sup>C NMR: Assigns proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and confirms substituent connectivity.

- HRMS: Validates molecular formula (e.g., [M+H]<sup>+</sup> for C20H20N4O3S requires precise mass matching) .

- IR Spectroscopy: Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

- In Vitro Assays: Screen against target enzymes (e.g., GSK-3β for neurodegenerative applications) using fluorescence polarization or ELISA-based inhibition assays. Reference IC50 values from structurally related oxadiazoles (e.g., 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives showed IC50 = 0.8 μM against GSK-3β) .

- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) to assess MIC values against Gram-positive/negative bacteria. Oxadiazoles with sulfonyl groups often exhibit enhanced membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with modified benzyl (e.g., halogenated or methoxy-substituted) or sulfonyl groups (e.g., cycloheptyl vs. aryl). Compare inhibitory potency in dose-response assays .

- Key Parameters:

- Lipophilicity (LogP): Measure via HPLC to correlate with cellular uptake.

- Electron-Withdrawing/Donating Effects: Use Hammett constants (σ) to predict electronic contributions to binding .

- Case Study: Bis-oxadiazole derivatives with 4-fluorophenyl groups showed 65% yield and improved antiparasitic activity vs. unsubstituted analogs .

Q. What computational methods are suitable for predicting target interactions and binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or 5-LOX). For example, oxadiazole derivatives with benzotriazole moieties exhibited planar conformations optimal for π-π stacking in active sites .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A study on triazole-oxadiazole hybrids reported HOMO energies of -6.2 eV, indicating nucleophilic attack susceptibility .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can low yields in the sulfonylation step be resolved?

Methodological Answer:

- Catalytic Optimization: Replace stoichiometric bases (e.g., K2CO3) with DMAP or Et3N to enhance nucleophilicity.

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride reactivity. Evidence shows DME increased yields to 99% in analogous Ir-catalyzed systems .

- Temperature Control: Stepwise heating (50°C → 80°C) prevents side reactions like sulfonate ester formation .

Q. What strategies are effective for analyzing electronic effects of substituents via spectroscopic and computational tools?

Methodological Answer:

- UV-Vis Solvatochromism: Measure λmax shifts in solvents of varying polarity. For example, oxadiazole-thiazole hybrids showed bathochromic shifts in DMSO due to increased conjugation .

- NMR Chemical Shifts: Electron-withdrawing groups (e.g., -SO2) deshield adjacent protons (e.g., azetidine CH2 at δ 3.5–4.0 ppm) .

- DFT-Based NBO Analysis: Quantify charge distribution. A triazole-sulfonamide hybrid exhibited 0.32 e⁻ charge on the sulfonyl oxygen, enhancing H-bond acceptor capacity .

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Metabolic Stability Testing: Use liver microsomes (human/rodent) to identify rapid degradation (e.g., CYP450-mediated oxidation). Structural analogs with methylene spacers showed improved half-lives (t1/2 > 4 h) .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. For example, benzodioxole-linked sulfonamides achieved 80% oral bioavailability in murine models .

- PK/PD Modeling: Integrate plasma concentration-time profiles with efficacy data to refine dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.